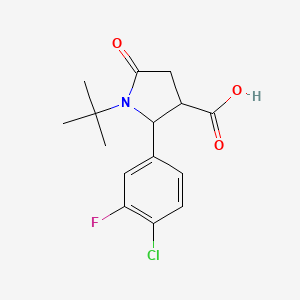
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butyl group, a 4-chloro-3-fluorophenyl group, and a carboxylic acid group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the tert-butyl and 4-chloro-3-fluorophenyl groups via substitution reactions. The carboxylic acid group is usually introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The ketone group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro and fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl-2-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-Tert-butyl-2-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-Tert-butyl-2-(4-chloro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c1-15(2,3)18-12(19)7-9(14(20)21)13(18)8-4-5-10(16)11(17)6-8/h4-6,9,13H,7H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIVILFDNJYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
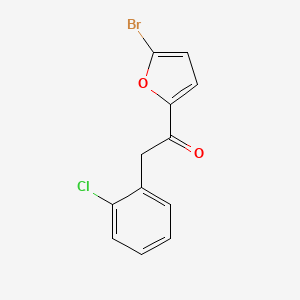
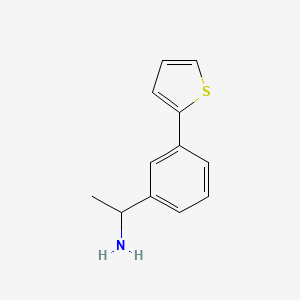
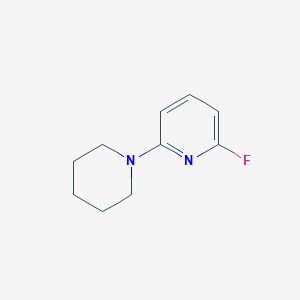
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)
![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

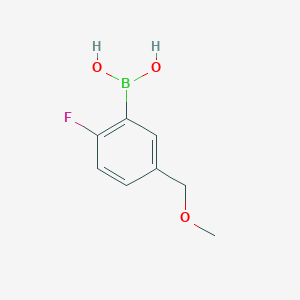
![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
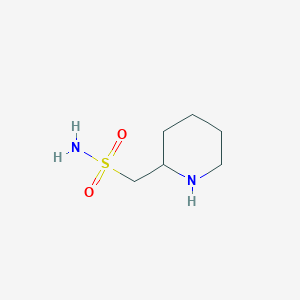
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
